molecular formula C17H20FNO3 B5403607 6-[(2-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-[(2-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B5403607
M. Wt: 305.34 g/mol
InChI Key: PEJVPQAWKNAIBF-UHFFFAOYSA-N
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Description

6-[(2-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C17H20FNO3 This compound is characterized by the presence of a fluorobenzyl group, a carbamoyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.

    Carbamoylation: The carbamoyl group can be introduced through a reaction with an isocyanate or carbamoyl chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

6-[(2-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-Chlorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
  • 6-[(2-Bromobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
  • 6-[(2-Methylbenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Uniqueness

6-[(2-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

6-[(2-fluorophenyl)methylcarbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3/c1-10-7-13(14(17(21)22)8-11(10)2)16(20)19-9-12-5-3-4-6-15(12)18/h3-6,13-14H,7-9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJVPQAWKNAIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NCC2=CC=CC=C2F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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